3-Methyl-1-octadecyl-1H-pyrazole
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Overview
Description
3-Methyl-1-octadecyl-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 3-Methyl-1-octadecyl-1H-pyrazole typically involves the cyclocondensation of hydrazine with a suitable 1,3-diketone or β-ketoester. One common method includes the reaction of octadecyl hydrazine with 3-methyl-1,3-diketone under acidic conditions to form the desired pyrazole derivative . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
3-Methyl-1-octadecyl-1H-pyrazole undergoes various chemical reactions, including:
The major products formed from these reactions include pyrazole N-oxides, pyrazoline derivatives, and various substituted pyrazoles .
Scientific Research Applications
3-Methyl-1-octadecyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1-octadecyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
3-Methyl-1-octadecyl-1H-pyrazole can be compared with other pyrazole derivatives, such as 3,5-dimethylpyrazole and 3-methyl-1H-pyrazole . While these compounds share a similar core structure, this compound is unique due to its long octadecyl chain, which imparts distinct physicochemical properties and biological activities . This uniqueness makes it particularly valuable in applications requiring hydrophobic interactions and membrane permeability .
Properties
CAS No. |
113501-95-4 |
---|---|
Molecular Formula |
C22H42N2 |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
3-methyl-1-octadecylpyrazole |
InChI |
InChI=1S/C22H42N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-24-21-19-22(2)23-24/h19,21H,3-18,20H2,1-2H3 |
InChI Key |
GPBUKQLFBUJUSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C=CC(=N1)C |
Origin of Product |
United States |
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